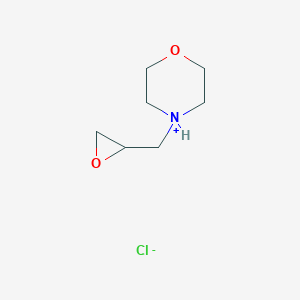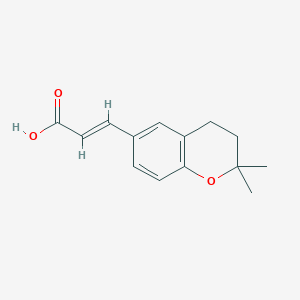![molecular formula C5H2Cl2N4 B042670 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 78706-26-0](/img/structure/B42670.png)
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its structural similarities with the purine ring . It has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) ligand produces complexes in its reactions with cobalt (II) chloride in 1:1 and 1:2 molar ratio . The TP heterocycle has found numerous applications in medicinal chemistry .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The TP heterocycle has been exploited to generate candidate treatments for cancer and parasitic diseases due to its metal-chelating properties . The dmtp ligand produces complexes in its reactions with cobalt (II) chloride .Physical And Chemical Properties Analysis
The TP heterocycle, despite its relatively simple structure, has proved to be remarkably versatile . It has been used in different areas of drug design, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Applications De Recherche Scientifique
Antibacterial Properties
TP derivatives exhibit antibacterial activity against various pathogens. Researchers have explored their potential as novel antibacterial agents, particularly in the context of drug-resistant bacteria. The TP scaffold can be modified to enhance its antibacterial efficacy, making it a promising area for further investigation .
Antifungal Activity
TPs have demonstrated antifungal properties, making them valuable candidates for combating fungal infections. Their mode of action involves disrupting fungal cell membranes or inhibiting essential enzymes. Researchers continue to explore TP derivatives for their antifungal potential .
Antiviral Applications
TPs exhibit antiviral activity against certain viruses. They interfere with viral replication, making them interesting targets for drug development. Investigations have focused on their efficacy against specific viruses, including HIV and herpes simplex virus (HSV) .
Antiparasitic Effects
TP derivatives have shown promise as antiparasitic agents. They can target protozoan parasites responsible for diseases like malaria and leishmaniasis. Researchers are keen on optimizing TP structures to enhance their antiparasitic activity .
Anticancer Properties
TPs possess anticancer potential, with studies highlighting their cytotoxic effects on cancer cells. Researchers have explored TP derivatives as chemotherapeutic agents, aiming to develop compounds that selectively target tumor cells while minimizing harm to healthy tissues .
Cardiovascular Vasodilators
Some TP derivatives act as cardiovascular vasodilators, promoting blood vessel relaxation. These compounds may find applications in managing hypertension and related cardiovascular conditions .
Additionally, TP coordination compounds with various metals have been investigated for their interactions in biological systems. These versatile linkers offer opportunities for targeted drug delivery and other biomedical applications .
Mécanisme D'action
Target of Action
The primary target of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell division .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Result of Action
The inhibition of CDK2 by 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine results in significant cytotoxic activities against various cancer cell lines . It has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Safety and Hazards
Orientations Futures
The TP heterocycle has found numerous applications in medicinal chemistry . It has been used as a scaffold in the design of new drugs, often resulting in the identification of biologically active compounds with favorable properties . Therefore, it is expected that the TP heterocycle and its derivatives, such as 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, will continue to be a focus of research in drug design.
Propriétés
IUPAC Name |
5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKFTGMXROMIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542108 | |
| Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
78706-26-0 | |
| Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)

